molecular formula C14H21N3OS B055265 2-{[2-(Dimethylamino)ethyl]amino}-4,5,7-trimethyl-1,3-benzothiazol-6-ol CAS No. 120199-37-3

2-{[2-(Dimethylamino)ethyl]amino}-4,5,7-trimethyl-1,3-benzothiazol-6-ol

Cat. No.: B055265
CAS No.: 120199-37-3
M. Wt: 279.4 g/mol
InChI Key: JKHAYDPXSBDMLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Delimmun, also known as inosine pranobex, is a synthetic compound with the molecular formula C24H34N6O9. It is a combination of inosine, dimethylamino isopropyl alcohol, and acetyl amino benzoate. Delimmun is primarily used for its immunomodulatory and antiviral properties. It has been widely utilized in the treatment of various viral infections, including herpes simplex, influenza, and subacute sclerosing panencephalitis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Delimmun is synthesized through a multi-step process involving the combination of inosine with dimethylamino isopropyl alcohol and acetyl amino benzoate. The reaction typically occurs in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of Delimmun involves large-scale synthesis using batch or continuous flow reactors. The process includes the purification of the final product through crystallization or chromatography to achieve the required purity levels for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions: Delimmun undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of Delimmun with modified functional groups, which may exhibit different pharmacological activities .

Scientific Research Applications

Delimmun has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying immunomodulatory and antiviral mechanisms.

    Biology: Investigated for its effects on cellular immune responses and cytokine production.

    Medicine: Applied in the treatment of viral infections, including herpes simplex, influenza, and subacute sclerosing panencephalitis.

    Industry: Utilized in the development of antiviral drugs and immunomodulatory therapies .

Mechanism of Action

Delimmun exerts its effects through several mechanisms:

Comparison with Similar Compounds

Uniqueness of Delimmun: Delimmun is unique due to its specific combination of inosine, dimethylamino isopropyl alcohol, and acetyl amino benzoate, which provides a distinct mechanism of action and therapeutic profile. Its ability to modulate immune responses and inhibit viral replication makes it a valuable compound in the treatment of various viral infections .

Properties

CAS No.

120199-37-3

Molecular Formula

C14H21N3OS

Molecular Weight

279.4 g/mol

IUPAC Name

2-[2-(dimethylamino)ethylamino]-4,5,7-trimethyl-1,3-benzothiazol-6-ol

InChI

InChI=1S/C14H21N3OS/c1-8-9(2)12(18)10(3)13-11(8)16-14(19-13)15-6-7-17(4)5/h18H,6-7H2,1-5H3,(H,15,16)

InChI Key

JKHAYDPXSBDMLI-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C2=C1N=C(S2)NCCN(C)C)C)O)C

Canonical SMILES

CC1=C(C(=C(C2=C1N=C(S2)NCCN(C)C)C)O)C

Synonyms

6-Benzothiazolol, 2-[[2-(dimethylamino)ethyl]amino]-4,5,7-trimethyl-

Origin of Product

United States

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